

Fumonisin B2-13C34 recovery comparison different SPE cartridges

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Compound Focus: Fumonisin B2-13C34

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Fumonisin B2 Recovery Comparison Across SPE Cartridges

| SPE Cartridge Type | Mechanism / Description | Tested Matrices | Average Recovery (%) | Key Findings / Specific Recoveries |
|--------------------|-----------------------------------|---|------------------------------|--|
| FumoniStar (IAC) | Immunoaffinity (Antibody-antigen) | Dried figs, raisins, dates, corn, cornmeal, wheat flour, rice | 70 - 120 [1] [2] | Provided optimal recoveries (70–120%) across all tested food matrices ; considered the most reliable [1] [2]. |
| MultiSep 211 Fum | Selective for fumonisins | Dried figs, raisins | Good Recoveries | Achieved good recoveries in dried figs and raisins, but performance in other matrices not specified [1]. |
| C18 Cartridge | Reversed-phase | Dried figs, wheat flour | Acceptable Recoveries | Achieved acceptable recoveries in dried figs and wheat flour; performance varies significantly by matrix [1]. |

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|---------------------------------|--------------------------------------|----------------------------------|--|--|
| MAX (Mixed-Mode Anion Exchange) | Strong anion-exchange | Broiler chicken feed and excreta | 82.6 - 115.8 (for total FBs & metabolites) | Demonstrated high purification efficiency; used for analyzing hydrolyzed fumonisins after alkaline hydrolysis [3]. |
| Multi-analyte IAC | Immunoaffinity (Multiple antibodies) | Feed and feedstuff | 95.8 (for FB1) | Showed high specificity and recovery (>95%) for multiple mycotoxins, suggesting reliable performance for FB2 [4]. |

Detailed Experimental Protocols

The data in the table comes from robust, published methodologies. Here are the details of the experimental protocols used in the key studies.

HPLC-FLD Method for Food Matrices

This study directly compared several SPE cartridges and is the primary source for the recovery data [1] [2].

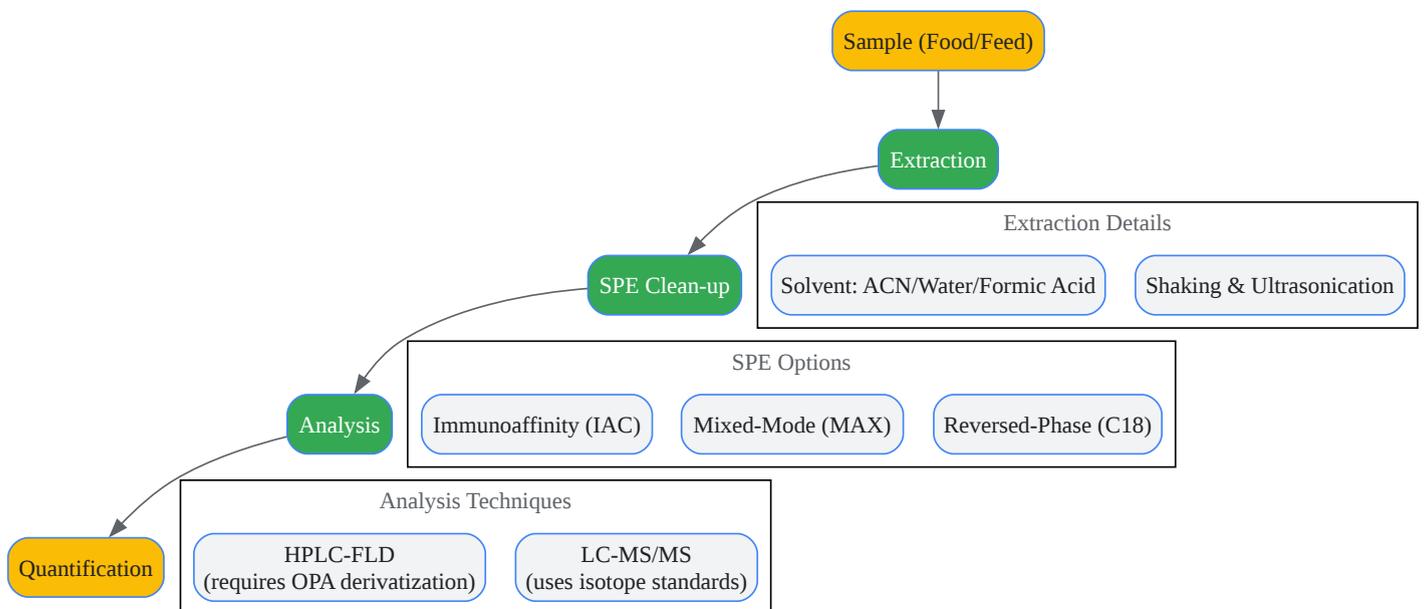
- **Sample Preparation:** Various food samples (dried fruits, grains) were extracted, and the extracts were then purified using the different SPE cartridges.
- **Chromatography:** An **HPLC with Fluorescence Detection (FLD)** system was used. Separation was achieved using a mobile phase of formic acid and methanol, which offers better compatibility than traditional phosphate buffers.
- **Derivatization:** An **automated online pre-column derivatization** with o-phthaldialdehyde (OPA) was employed, as fumonisins lack native fluorescence. This automated process enhances precision and reproducibility [1].
- **Quantification:** The method demonstrated excellent sensitivity, with limits of detection as low as $0.012 \mu\text{g mL}^{-1}$ for FB2, and high repeatability [1].

LC-MS/MS Method for Feed and Excreta

This study utilized a different detection technique and focused on complex biological matrices [3].

- **Sample Preparation:** Feed and chicken excreta samples were extracted with an acetonitrile/water/formic acid mixture.
- **Hydrolysis & Cleanup:** A portion of the extract was subjected to **alkaline hydrolysis** (at 70°C for 1 hour) to convert parent fumonisins (FBs) to their hydrolyzed forms (HFBs). The hydrolyzed samples were then cleaned using a **MAX cartridge**.
- **Chromatography and Detection:** Analysis was performed using **UPLC-MS/MS** with a CORTECS C18 column and a formic acid/methanol mobile phase. The use of **¹³C-labeled internal standards** helped correct for matrix effects and ensure accurate quantification [3].

The following diagram illustrates the core workflow shared by these analytical methods:



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Key Selection Guidelines

Based on the compiled data, here are some practical recommendations for your method development:

- **For the Highest and Most Consistent Recovery:** Choose **immunoaffinity columns (IACs) like FumoniStar**, especially when analyzing a wide range of unknown or complex matrices. They offer superior specificity and reliability [1] [2].
- **For Targeted Matrices and Cost-Effectiveness:** **C18 or MultiSep 211** cartridges can be viable alternatives, but their use should be validated for your specific sample type (e.g., C18 for wheat flour, MultiSep for dried fruits) as their performance is highly matrix-dependent [1].
- **For Metabolite or "Total Fumonisin" Analysis:** If your aim is to detect hydrolyzed or "masked" fumonisins, a **MAX cartridge following alkaline hydrolysis** is an excellent and efficient choice [3].
- **To Ensure Analytical Accuracy:** Incorporating **isotope-labeled internal standards like FB2-13C34** is highly recommended, particularly in LC-MS/MS workflows, to correct for matrix effects and losses during sample preparation [4] [3] [5].

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